1-Amino-2-(4-methoxyphenyl)propan-2-ol
Description
1-Amino-2-(4-methoxyphenyl)propan-2-ol is a chemical compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their synthesis, molecular structure, and pharmacological activities, which can be used to infer properties about 1-Amino-2-(4-methoxyphenyl)propan-2-ol.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-1-(4′-methoxyphenyl)-propane, involves starting from p-anisaldehyde and includes key reactions like Horner–Wadsworth–Emmons olefination and Hoffmann degradation of amide to obtain the desired amine . This method could potentially be adapted for the synthesis of 1-Amino-2-(4-methoxyphenyl)propan-2-ol by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Amino-2-(4-methoxyphenyl)propan-2-ol, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been determined using X-ray crystallography. These structures are often stabilized by intermolecular hydrogen bonds and can exhibit interesting features like coplanar atoms in the pyran ring, which is different from other similar compounds . Such structural analyses are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involving compounds structurally related to 1-Amino-2-(4-methoxyphenyl)propan-2-ol are not explicitly detailed in the provided papers. However, the synthesis processes mentioned in the papers suggest that these compounds can undergo various organic reactions, which are essential for their pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Amino-2-(4-methoxyphenyl)propan-2-ol can be inferred from related compounds. For instance, the pharmacological properties of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which possess beta-adrenolytic activity along with local anesthetic and antiarrhythmic activities, provide insights into the potential bioactivity of 1-Amino-2-(4-methoxyphenyl)propan-2-ol . Additionally, the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers, which show significant decreases in blood pressure and possess antiarrhythmic activity, suggest that 1-Amino-2-(4-methoxyphenyl)propan-2-ol may also exhibit similar pharmacological properties .
properties
IUPAC Name |
1-amino-2-(4-methoxyphenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFNSZKGJVNORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588720 | |
Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-methoxyphenyl)propan-2-ol | |
CAS RN |
305448-36-6 | |
Record name | α-(Aminomethyl)-4-methoxy-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305448-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.